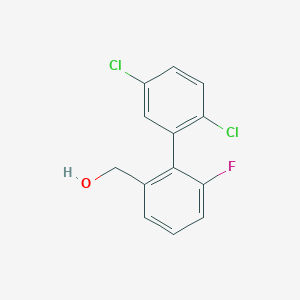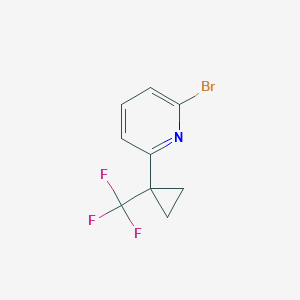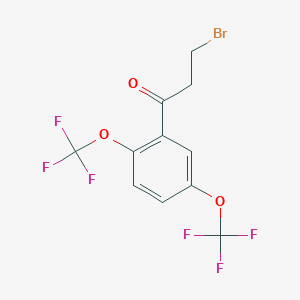
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide is a chemical compound with a complex structure that includes a benzodioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide typically involves the reaction of 1,4-benzodioxane with appropriate amine and propionamide derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and higher yields. The use of automated reactors and precise control of reaction parameters are common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1-[(piperidin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
- Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide is unique due to its specific structure, which includes a benzodioxane ring and a propionamide group
Propriétés
Numéro CAS |
102128-78-9 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C13H18N2O3/c1-14-13(16)6-7-15-8-10-9-17-11-4-2-3-5-12(11)18-10/h2-5,10,15H,6-9H2,1H3,(H,14,16) |
Clé InChI |
ZTWTVQAXEPWJMT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCNCC1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
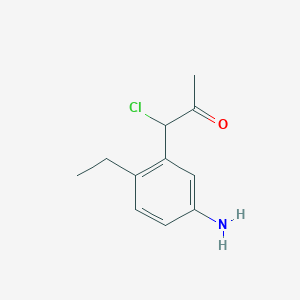
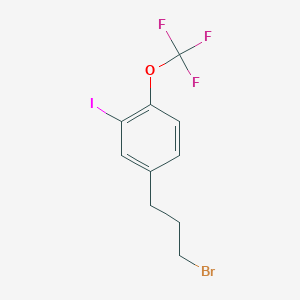
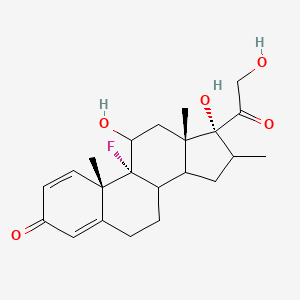



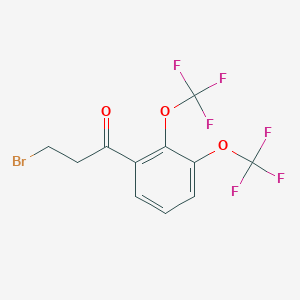
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
